Hippuric acids
Hippuric acid, also known as benzoic acid methyl ester, is a natural organic compound commonly found in the urine of mammals. It is a colorless crystalline solid with a characteristic odor. Chemically, hippuric acid consists of an amino group attached to a benzene ring, making it a conjugate base of benzoic acid. This compound plays significant roles in biological systems as it can be synthesized from tyrosine and glycine through metabolic pathways.
Hippuric acid has various applications in the pharmaceutical industry due to its potential as a chelating agent and antioxidant. In addition, it is used in the food industry as a flavor enhancer and stabilizer. Furthermore, research suggests that hippuric acid may have benefits for gut health and could serve as an indicator of certain metabolic conditions.
In formulations, hippuric acid can be effectively incorporated into creams, lotions, and other topical products to enhance their stability and efficacy. Its unique properties make it a valuable ingredient in both pharmaceuticals and personal care products.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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4-Aminohippuric Acid | 61-78-9 | C9H10N2O3 |
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2-(phenylformamido)acetic acid | 495-69-2 | C9H9NO3 |
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2-(4-Hydroxybenzamido)acetic acid | 2482-25-9 | C9H9NO4 |
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(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxy-propanoic acid | 7724-78-9 | C10H11NO6 |
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2-Hydroxy Hippuric Acid | 487-54-7 | C9H9NO4 |
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N,N',N''-tris(2,3-dihydroxybenzoyl)-O-seryl-O-seryl-Serin | 30414-16-5 | C30H29N3O16 |
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2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid | 30414-15-4 | C20H20N2O11 |
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Kaitocephalin | 198710-92-8 | C18H21Cl2N3O9 |
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Nalpha-(4-amino-benzoyl)-DL-tryptophan | 39545-05-6 | C18H17N3O3 |
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Madurastatin B2 | 768384-52-7 | C10H11NO5 |
Related Literature
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Hamid Reza Shaterian,Soheila Noura RSC Adv., 2014,4, 60543-60547
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S. Cacovich,F. Matteocci,G. Divitini,P. A. Midgley,A. Di Carlo,C. Ducati Nanoscale, 2017,9, 4700-4706
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Weiguang Kong,Hejun An,Qiuling Song Chem. Commun., 2017,53, 8968-8971
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6. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam†Xiaohua Huang Chem. Commun., 2007, 1825-1827
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C. A. Downing,A. A. Sokol,C. R. A. Catlow Phys. Chem. Chem. Phys., 2014,16, 21153-21156
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Ruchi Jain,Anjani Dubey,Manoj K. Ghosalya Catal. Sci. Technol., 2016,6, 1746-1756
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Nicholas C. Handy Phys. Chem. Chem. Phys., 2000,2, 2117-2121
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